molecular formula C4H6N2O4 B13777873 2-(Carboxymethyldiazenyl)acetic acid

2-(Carboxymethyldiazenyl)acetic acid

Cat. No.: B13777873
M. Wt: 146.10 g/mol
InChI Key: AAQIWXJCZOETSQ-UHFFFAOYSA-N
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Description

2-(Carboxymethyldiazenyl)acetic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) and a diazenyl group (-N=N-) attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethyldiazenyl)acetic acid typically involves the diazotization of an amine precursor followed by coupling with a carboxylic acid derivative. One common method involves the reaction of glycine with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then coupled with acetic acid to yield the desired product. The reaction conditions often require low temperatures to stabilize the diazonium intermediate and prevent decomposition.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reagent concentrations. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethyldiazenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the diazenyl group can yield amine derivatives.

    Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like alcohols, amines, and acid chlorides can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

2-(Carboxymethyldiazenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Carboxymethyldiazenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in redox reactions, while the carboxyl group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with a similar acetic acid backbone but lacking the diazenyl group.

    Glycine: An amino acid with a similar structure but with an amine group instead of the diazenyl group.

    Azobenzene: A compound with a similar diazenyl group but attached to benzene rings instead of an acetic acid backbone.

Uniqueness

2-(Carboxymethyldiazenyl)acetic acid is unique due to the presence of both the carboxyl and diazenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in both redox and substitution reactions makes it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C4H6N2O4

Molecular Weight

146.10 g/mol

IUPAC Name

2-(carboxymethyldiazenyl)acetic acid

InChI

InChI=1S/C4H6N2O4/c7-3(8)1-5-6-2-4(9)10/h1-2H2,(H,7,8)(H,9,10)

InChI Key

AAQIWXJCZOETSQ-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)N=NCC(=O)O

Origin of Product

United States

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